Pregna-4,9(11)-diene-3,20-dione

HPLC Pharmaceutical Analysis System Suitability

Pregna-4,9(11)-diene-3,20-dione, also known as 9-dehydroprogesterone or Δ9(11)-progesterone, is a C21-steroid and a key industrial impurity of the steroid hormone progesterone. It is officially designated as Progesterone EP Impurity K by the European Pharmacopoeia, making it a critical reference standard for pharmaceutical quality control (QC) and analytical method development for progesterone drug substances and products.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
Cat. No. B1250780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregna-4,9(11)-diene-3,20-dione
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C
InChIInChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,12,16-18H,4-8,10-11H2,1-3H3/t16-,17+,18-,20-,21+/m0/s1
InChIKeyLCXMRSLFWMMCAS-WRJHFWDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pregna-4,9(11)-diene-3,20-dione: A Critical Pharmacopoeial Impurity Standard for Progesterone Analysis


Pregna-4,9(11)-diene-3,20-dione, also known as 9-dehydroprogesterone or Δ9(11)-progesterone, is a C21-steroid and a key industrial impurity of the steroid hormone progesterone [1]. It is officially designated as Progesterone EP Impurity K by the European Pharmacopoeia, making it a critical reference standard for pharmaceutical quality control (QC) and analytical method development for progesterone drug substances and products [2]. Its primary value to scientific and industrial users is not as a therapeutic agent but as a well-characterized, regulatory-aligned impurity marker required for chromatographic system suitability tests [3].

Identity
Progesterone EP Impurity K
Use Context
HPLC system suitability marker for progesterone analysis
Format
Pharmacopoeial impurity reference standard

Why Generic Steroid Dienes Cannot Substitute for Progesterone EP Impurity K in Regulated Analytical Workflows


The critical selection factor for Pregna-4,9(11)-diene-3,20-dione is its specific identity as a pharmacopoeial impurity rather than a generic steroid. While other steroid dienes like 6-dehydroprogesterone (Impurity H) may share structural similarities, they possess different chromatographic retention times and are monitored under distinct pharmacopoeial monographs [1]. Substituting one impurity for another would invalidate an analytical method, leading to regulatory non-compliance in Abbreviated New Drug Application (ANDA) filings. The precise detection and quantification of this specific impurity at a 0.10% threshold in progesterone drug substance testing necessitates the use of the exact reference standard, not a structural analog [2].

Chromatographic mismatch
Generic steroid dienes exhibit different retention times, which may alter peak resolution and invalidate system suitability criteria.
Regulatory designation gap
Only the EP-specified Impurity K carries a defined acceptance limit and pharmacopoeial recognition required for ANDA method validation.
Method context shift
Substituting a non-pharmacopoeial diene may require complete method revalidation and risks regulatory review challenges.

Quantitative Differentiation of Pregna-4,9(11)-diene-3,20-dione Against Closest Analogs


Chromatographic Resolution: Distinct HPLC Retention Time vs. Progesterone and Impurity I

The compound's primary analytical differentiator is its characteristic retention time under pharmacopoeial HPLC conditions, which is critical for method selectivity. In a published system suitability test, Progesterone EP Impurity K (Pregna-4,9(11)-diene-3,20-dione) exhibited a retention time of 3.9 minutes, which is clearly resolved from progesterone itself (as measured by the system suitability compound, SFC, at 5.2 minutes) and from another specified impurity, Impurity I, at 3.6 minutes [1]. This resolution ensures accurate quantification and avoids co-elution issues in quality control environments.

Retention Time
Head-to-head
Impurity K 3.9 min vs SFC 5.2 min, Impurity I 3.6 min
Supports HPLC system suitability and method selectivity for impurity K
Pharmacopoeial system suitability conditions
HPLC Pharmaceutical Analysis System Suitability

Regulatory Designation as a Specified Impurity with a 0.10% Acceptance Limit

Uniquely among its close steroid analogs, Pregna-4,9(11)-diene-3,20-dione is codified in the European Pharmacopoeia as a specified impurity (Impurity K) with a defined acceptance criterion. The monograph mandates that no unspecified impurity exceed 0.10% and total impurities remain ≤0.5% [1]. This regulatory status directly contrasts with generic 9-dehydroprogesterone or other steroid diene reagents which lack a pharmacopoeial name, a defined limit, or acceptance as a system suitability marker for a major drug substance.

Regulatory Status
Class-level inference
Specified impurity with ≤0.10% limit vs generic dienes without monograph
Regulatory context for impurity limit testing in ANDA submissions
EP monograph requirement; operational pass/fail relevance
Regulatory Compliance Pharmacopoeia Quality Control

Role in Metastable Polymorph Stabilization: Impurity Profile Difference in 50-Year-Old Samples

Scientific investigation into the 'disappearing polymorph' phenomenon of progesterone revealed a direct functional role for specific impurities. Analysis of fifty-year-old progesterone samples demonstrated that the metastable polymorph was stabilized by a unique impurity profile that was absent in the stable commercial form [1]. While the study identifies the class of synthetic impurities as crucial, Pregna-4,9(11)-diene-3,20-dione, as a known synthetic byproduct, is directly relevant to this physicochemical phenomenon. This provides a solid-state chemical context for its importance that generic 9-dehydroprogesterone lacks for investigators studying polymorph stability.

Polymorph Stability
Supporting evidence
Impurity class found in metastable progesterone polymorph
Relevant for solid-state stability research of progesterone polymorphs
Qualitative evidence from 50-year archived samples
Solid-State Chemistry Polymorphism Pharmaceutical Stability

High-Value Application Scenarios for Pregna-4,9(11)-diene-3,20-dione Driven by Analytical and Regulatory Evidence


Certified Reference Standard for Progesterone ANDA Method Validation

Pharmaceutical QC and R&D teams developing or validating HPLC methods for progesterone drug products must demonstrate system suitability. Using Pregna-4,9(11)-diene-3,20-dione as the Impurity K marker, with a verified retention time of 3.9 minutes, is mandatory to satisfy regulatory reviewers that the method can resolve the drug from its key related compound [4]. Procurement of the EP-specified standard is a foundational step in method development, method validation (AMV), and commercial batch release testing [2].

Polymorph Stability and Crystallization Studies of Steroid Drugs

Teams investigating the crystallization behavior of progesterone or its synthetic routes can use Pregna-4,9(11)-diene-3,20-dione as a model impurity. The 2011 study on fifty-year-old samples demonstrates that such impurities can play a decisive role in stabilizing pharmaceutically relevant metastable polymorphs, making the compound a vital tool for solid-state chemistry experiments aimed at controlling crystal form [4].

Synthesis of High-Value Steroidal Derivatives via C-9(11) Chemistry

For laboratories engaged in medicinal chemistry of corticosteroids or steroid-based ligands, Pregna-4,9(11)-diene-3,20-dione serves as a key intermediate. Its defined Δ9(11) unsaturation allows for chemoselective transformations, such as the hydrogenation to fluorometholone reported in the literature, which rely on the specific double bond geometry absent in Δ4-ene or Δ1,4-diene progesterone analogs [4].

Application
Selection Property
Validation Focus
Progesterone ANDA method validation
Pharmacopoeial identity and retention time
System suitability and impurity resolution
Polymorph stability research
Impurity-mediated polymorph stabilization
Solid-state crystallization context
Steroidal derivative synthesis
Δ9(11) unsaturation chemistry
Chemoselective transformation control
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